Structural and Mechanistic Analysis of erythro-N-Boc-D-Homophenylalanine Epoxide: A Keystone Intermediate in Peptidomimetic Drug Design
Structural and Mechanistic Analysis of erythro-N-Boc-D-Homophenylalanine Epoxide: A Keystone Intermediate in Peptidomimetic Drug Design
Executive Summary
In the landscape of modern rational drug design, the synthesis of transition-state mimetics is a foundational strategy for inhibiting aspartyl proteases. erythro-N-Boc-D-Homophenylalanine epoxide (CAS: 1217728-66-9) serves as a highly specialized, chiral building block utilized extensively in the development of antiretroviral therapeutics[1]. As a precursor to hydroxyethylamine isosteres, this molecule provides the critical stereochemical framework required to mimic the tetrahedral intermediate of peptide bond hydrolysis, allowing inhibitors to bind with high affinity to the catalytic aspartate dyad of HIV-1 protease[2].
This technical guide deconstructs the structural anatomy, mechanistic utility, and validated experimental handling of this vital intermediate for drug development professionals.
Structural Anatomy and Stereochemical Significance
The utility of erythro-N-Boc-D-Homophenylalanine epoxide in medicinal chemistry is derived from three distinct structural domains, each engineered to solve a specific problem in protease inhibitor design[3]:
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The D-Homophenylalanine Core (P1 Ligand): Unlike standard L-phenylalanine derivatives which possess a benzyl side chain, the homophenylalanine moiety contains a phenylethyl group. This extra methylene unit extends the hydrophobic reach of the molecule. In the context of HIV protease, this allows the aromatic ring to penetrate deeper into the lipophilic S1 or S1' active site pockets. This extended reach is a deliberate design choice to maximize van der Waals interactions and combat drug-resistant viral mutations (e.g., V82A)[4].
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The erythro-Epoxide Moiety: The epoxide serves as a highly strained electrophilic trap for incoming nucleophiles (such as amines). The erythro relative stereochemistry—specifically the (1R, 2R) configuration—is non-negotiable. It dictates that upon regioselective ring opening, the resulting secondary hydroxyl group will be positioned in the exact spatial orientation required to hydrogen-bond with the Asp25 and Asp25' residues of the target protease[2].
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The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust, orthogonal protection of the primary amine. It is stable under the basic and nucleophilic conditions required for epoxide ring opening, yet easily cleaved under mild acidic conditions (e.g., TFA or HCl) for subsequent peptide coupling[5].
Functional anatomy of the erythro-epoxide and its role in drug design.
Quantitative Data & Physicochemical Properties
For researchers scaling up syntheses or performing computational docking, the precise physicochemical parameters of the intermediate are critical for predicting solubility, reactivity, and downstream purification behavior[1][5].
| Property | Value |
| Chemical Name | erythro-N-Boc-D-homophenylalanine epoxide |
| CAS Registry Number | 1217728-66-9 |
| Molecular Formula | C₁₆H₂₃NO₃ |
| Molecular Weight | 277.36 g/mol |
| IUPAC / Stereochemistry | Tert-butyl ((1R)-1-((2R)-oxiran-2-yl)-3-phenylpropyl)carbamate |
| SMILES String | CC(C)(C)OC(=O)N[C@@H]2CO2 |
| Topological Polar Surface Area (TPSA) | 50.86 Ų |
| LogP (Predicted) | ~2.91 |
| Appearance | Off-white to white powder |
| Storage Conditions | 2-8°C, sealed, protected from light |
Mechanistic Role: The Hydroxyethylamine Isostere Pathway
The primary application of erythro-N-Boc-D-homophenylalanine epoxide is the generation of hydroxyethylamine isosteres . In a natural peptide substrate, the protease cleaves an amide bond. By replacing this cleavable bond with a non-hydrolyzable hydroxyethylamine linkage, the resulting molecule acts as a competitive inhibitor[2].
The epoxide is the perfect vehicle for this transformation. Because the oxirane ring is highly strained, it undergoes facile nucleophilic substitution (S_N2). When attacked by a primary amine, the ring opens regioselectively at the less sterically hindered terminal carbon. This yields a secondary amine and a secondary alcohol, perfectly mimicking the geometry of the protease's natural transition state[3].
Workflow for synthesizing hydroxyethylamine isosteres via epoxide intermediates.
Experimental Protocol: Regioselective Aminolysis
To ensure scientific integrity and reproducibility, the following methodology details the regioselective ring opening of the epoxide. This protocol is designed as a self-validating system, incorporating mechanistic reasoning and real-time analytical checkpoints[3][4].
Objective
To generate a hydroxyethylamine transition-state isostere via regioselective S_N2 ring opening of erythro-N-Boc-D-homophenylalanine epoxide.
Step-by-Step Methodology
Step 1: Substrate Dissolution & Solvent Selection
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Action: Dissolve erythro-N-Boc-D-homophenylalanine epoxide (1.0 eq) in anhydrous isopropanol to achieve a 0.2 M concentration.
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Causality: Isopropanol is chosen deliberately. As a protic solvent, it acts as a hydrogen-bond donor, stabilizing the developing negative charge on the epoxide oxygen during the S_N2 transition state, thereby accelerating the reaction without causing solvolysis.
Step 2: Nucleophilic Addition
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Action: Add the desired primary amine (e.g., isobutylamine, 5.0 eq) dropwise at room temperature while stirring.
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Causality: A 5-fold molar excess of the amine is critical. It forces pseudo-first-order kinetics and prevents dimerization—a common side reaction where the newly formed secondary amine attacks a second molecule of the unreacted epoxide.
Step 3: Thermal Activation
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Action: Heat the reaction mixture to 65°C under an inert argon atmosphere for 12–16 hours.
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Causality: The adjacent N-Boc group and the bulky phenylethyl side chain create significant steric hindrance. Mild thermal activation provides the necessary kinetic energy to overcome the S_N2 activation barrier while remaining below the thermal degradation threshold of the Boc protecting group.
Step 4: Self-Validating Reaction Monitoring (TLC)
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Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
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Validation: The starting epoxide will appear as a high-R_f UV-active spot. As the reaction proceeds, a lower-R_f spot will emerge. Crucially, this new spot will stain positive (purple/brown) with ninhydrin, confirming the formation of the secondary amine.
Step 5: Isolation and NMR Validation
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Action: Concentrate the mixture under reduced pressure to remove the isopropanol and excess volatile amine. Purify the crude residue via silica gel flash chromatography.
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Validation: Perform ¹H NMR (CDCl₃) on the purified product. The reaction is validated by the disappearance of the complex epoxide oxirane multiplets (typically at δ 2.60–2.90 ppm) and the emergence of a downfield methine proton adjacent to the newly formed hydroxyl group (δ 3.60–3.80 ppm). This confirms that the nucleophile attacked the terminal carbon, preserving the critical stereocenter.
References
1.[1] Apnoke Scientific Ltd. "erythro-N-(Tert-Butoxy)Carbonyl D-homophenylalanine epoxide CAS 1217728-66-9". URL: 2.[2] NIH PubMed Central. "Syntheses of FDA Approved HIV Protease Inhibitors". URL: 3.[5] ChemScene. "Tert-butyl ((R)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate". URL: 4.[3] NIH PubMed Central. "Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir". URL: 5.[4] Office of Scientific and Technical Information (OSTI). "Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors". URL:
Sources
- 1. apnoke.com [apnoke.com]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. chemscene.com [chemscene.com]
